Product packaging for 2-Hydroxyphenyl 3-methoxybenzoate(Cat. No.:)

2-Hydroxyphenyl 3-methoxybenzoate

Cat. No.: B11871855
M. Wt: 244.24 g/mol
InChI Key: WVAGOVJUYVRBFN-UHFFFAOYSA-N
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Description

The Role of Hydroxyphenyl Benzoate (B1203000) Esters in Organic Chemistry

Hydroxyphenyl benzoate esters represent a significant class of organic compounds characterized by a phenyl benzoate core structure bearing one or more hydroxyl groups on the phenyl ring. These esters are not merely synthetic curiosities; they are integral to various fields, from materials science to medicinal chemistry. The ester linkage, formed from a benzoic acid and a phenol (B47542), provides a stable yet potentially cleavable bond, a feature that is exploited in the design of pro-drugs and in the synthesis of more complex molecules. The presence of the hydroxyl group imparts distinct properties, including the ability to form hydrogen bonds, which influences physical characteristics like melting point and solubility. Furthermore, the hydroxyl group can act as a reactive handle for further chemical modifications, making hydroxyphenyl benzoate esters valuable intermediates in multi-step syntheses.

The Influence of Methoxy (B1213986) Substitution on Aromatic Systems

The introduction of a methoxy group (-OCH₃) onto an aromatic ring, as seen in 2-Hydroxyphenyl 3-methoxybenzoate, has profound electronic effects that significantly alter the molecule's reactivity. The methoxy group is a powerful electron-donating group through resonance, where the lone pairs on the oxygen atom are delocalized into the aromatic π-system. nih.govgoogle.com This increased electron density activates the aromatic ring, making it more susceptible to electrophilic aromatic substitution reactions. researchgate.netnist.gov This activating effect is particularly pronounced at the ortho and para positions relative to the methoxy group. researchgate.net Consequently, the presence and position of a methoxy group can direct the course of chemical reactions, a fundamental concept in the strategic synthesis of complex organic molecules.

The Current Research Landscape of this compound and its Congeners

While specific research focused solely on this compound is not extensively documented in publicly available literature, the broader family of hydroxyphenyl and methoxy-substituted benzoates is the subject of ongoing investigation. For instance, research into the synthesis of related isomers, such as 3-hydroxyphenyl 3-methoxybenzoate derivatives, highlights the interest in this structural motif. researchgate.net These studies often explore the synthesis of a series of related compounds to evaluate their biological activities or material properties.

Furthermore, the synthesis of compounds containing the 2-hydroxy-3-methoxybenzoyl moiety is of interest. For example, a preparation method for 2-hydroxy-3-methoxy-methyl benzoate has been patented, indicating its utility as a precursor or intermediate. google.com The solid-state behavior of related molecules, such as the polymorphism observed in N-(3-Hydroxyphenyl)-3-methoxybenzamide, suggests that the intermolecular forces and crystal packing of these types of compounds are also an active area of study. researchgate.netmdpi.com This research into analogous structures provides a valuable framework for understanding the potential properties and reactivity of this compound.

Objectives and Scope of this Academic Inquiry

The primary objective of this article is to provide a focused and scientifically rigorous overview of this compound. Given the limited direct research on this specific molecule, the scope of this investigation will encompass:

A detailed discussion of the general synthetic strategies applicable to hydroxyphenyl benzoate esters, drawing parallels from the synthesis of closely related isomers.

An analysis of the expected chemical and physical properties of this compound based on the established principles of its constituent functional groups.

A projection of the potential areas of research where this compound could be a molecule of interest.

This inquiry will be strictly confined to the chemical nature of the compound and will not extend to pharmacological or toxicological profiles. The aim is to build a foundational understanding of this compound from a chemical perspective, stimulating further targeted research into this specific entity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O4 B11871855 2-Hydroxyphenyl 3-methoxybenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

(2-hydroxyphenyl) 3-methoxybenzoate

InChI

InChI=1S/C14H12O4/c1-17-11-6-4-5-10(9-11)14(16)18-13-8-3-2-7-12(13)15/h2-9,15H,1H3

InChI Key

WVAGOVJUYVRBFN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=CC=CC=C2O

Origin of Product

United States

Synthetic Methodologies for 2 Hydroxyphenyl 3 Methoxybenzoate

Conventional Esterification Approaches for Benzoate (B1203000) Synthesis

Traditional methods for creating esters, including phenolic esters like 2-Hydroxyphenyl 3-methoxybenzoate, have long relied on two principal pathways: Fischer esterification and acylation with more reactive acid derivatives.

Fischer Esterification Variants for Phenolic Esters

Fischer-Speier esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. wikipedia.org While highly effective for many primary and secondary alcohols, its application to phenols presents challenges. wikipedia.orgchemistrysteps.com Phenols are less nucleophilic than aliphatic alcohols due to the delocalization of the oxygen's lone pair electrons into the aromatic ring, which makes direct acid-catalyzed esterification with a carboxylic acid, such as 3-methoxybenzoic acid, a slow and often inefficient process. chemistrysteps.comkhanacademy.org

The reaction is an equilibrium process, and to achieve reasonable yields, the equilibrium must be shifted towards the products. organic-chemistry.org This can be accomplished by using a large excess of one reactant or by removing water as it is formed, often through azeotropic distillation with a solvent like toluene. wikipedia.orgorganic-chemistry.org Common catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TSA), and various Lewis acids. wikipedia.orgorganic-chemistry.org Despite the inherent difficulties, it is possible to esterify phenols with good to near-quantitative yields under the right conditions. wikipedia.org For the synthesis of this compound, this would involve reacting catechol with 3-methoxybenzoic acid. However, a significant challenge arises from the two hydroxyl groups on catechol, leading to potential side products such as the di-acylated ester and unreacted starting material.

Acylation Strategies Utilizing Acid Chlorides or Anhydrides

A more common and generally more efficient method for synthesizing phenolic esters is through acylation using more reactive derivatives of the carboxylic acid, such as acid chlorides or acid anhydrides. libretexts.org This approach circumvents the unfavorable equilibrium of Fischer esterification. organic-chemistry.org

For the synthesis of this compound, this would involve reacting catechol with 3-methoxybenzoyl chloride. sigmaaldrich.com This reaction is typically faster than those with the corresponding carboxylic acid. libretexts.org To enhance the reaction rate, especially with less reactive acyl chlorides, the phenol (B47542) can be converted to its more nucleophilic conjugate base, the phenoxide ion, by using a base like sodium hydroxide (B78521). libretexts.org This method, known as the Schotten-Baumann reaction, is performed under basic conditions.

Alternatively, an acid anhydride (B1165640), such as 3-methoxybenzoic anhydride, could be used. These reactions are generally slower than those with acid chlorides and may require heating. libretexts.org The use of a catalyst, such as sulfuric acid or pyridine (B92270), is also common. google.comsciencemadness.org A key consideration in the acylation of catechol is regioselectivity, as the two hydroxyl groups can lead to a mixture of mono- and di-esterified products. sciencemadness.org

Advanced and Stereoselective Synthetic Pathways

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally friendly methods for esterification. These advanced pathways offer significant improvements over conventional approaches.

Catalytic Esterification for Enhanced Efficiency and Selectivity

A range of advanced catalysts has been developed to improve the efficiency of esterification reactions. Lewis acids like hafnium(IV) and zirconium(IV) salts have been shown to be effective for direct ester condensation. organic-chemistry.org Other catalysts, such as various ionic liquids and deep eutectic solvents (DES), have demonstrated high catalytic activity in the esterification of benzoic acid with different alcohols. dergipark.org.tr For instance, a DES composed of p-toluenesulfonic acid and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride has been used as a dual solvent-catalyst, achieving high conversions under solvent-free conditions. dergipark.org.tr Tin(II) compounds have also been employed as catalysts for preparing benzoic esters, allowing for the reaction to proceed at high temperatures and for the catalyst to be removed by simple filtration. google.com These catalytic systems can offer benefits such as reusability, stability, and milder reaction conditions.

Regioselective Functionalization and Protection-Deprotection Strategies

The synthesis of this compound from catechol presents a significant regioselectivity challenge due to the presence of two hydroxyl groups. To achieve selective mono-acylation, protection-deprotection strategies are often necessary. researchgate.net

One hydroxyl group of catechol can be protected, allowing the other to be acylated. The protecting group is then removed in a subsequent step to yield the desired product. A variety of protecting groups for catechols are available, including acetonides, which can be formed by reacting the catechol with 2,2-dimethoxypropane. nih.govgoogle.com This acetonide is stable under many reaction conditions but can be removed easily. nih.gov Other strategies involve the use of benzyl groups or silyl (B83357) ethers to protect the hydroxyl functionalities. researchgate.netnih.gov The choice of protecting group is critical and depends on its stability to the conditions of the acylation reaction and the ease of its subsequent removal. nih.gov

Direct regioselective functionalization without protecting groups is a more desirable but challenging goal. Enzymatic catalysis, for instance, can offer high regioselectivity. The enzyme 3,4-dihydroxybenzoate decarboxylase has been shown to perform regioselective carboxylation of catechol, indicating the potential for enzymes to distinguish between the two hydroxyl groups. nih.govsigmaaldrich.com

Green Chemistry Principles in Ester Synthesis (e.g., Solvent-Free, Microwave-Assisted, Ultrasound-Assisted Methods)

In recent years, there has been a significant push towards developing more environmentally benign or "green" synthetic methods. These approaches aim to reduce waste, eliminate hazardous solvents, and lower energy consumption. wiley.com

Solvent-Free Synthesis: Performing reactions without a solvent, or under "dry media" conditions, is a key principle of green chemistry. tandfonline.com For esterification, this can be achieved by using one of the reactants in large excess to serve as the solvent or by using solid-supported catalysts. wikipedia.org Deep eutectic solvents have also been used for the solvent-free esterification of benzoic acid. dergipark.org.tr

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. tandfonline.comnih.gov Microwave heating can lead to dramatic reductions in reaction times, often from hours to minutes, and can improve yields. tandfonline.comnih.gov This technique has been successfully applied to various esterification and functionalization reactions of phenols. nih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. mdpi.comresearchgate.net The phenomenon of acoustic cavitation creates localized hot spots with high temperature and pressure, which can accelerate the chemical transformation. researchgate.net Ultrasound has been used for the efficient synthesis of esters, often at room temperature and with short reaction times, using catalysts like p-toluenesulfonic acid. researchgate.net The combined use of microwaves and ultrasound can offer synergistic effects, further intensifying the process. nih.gov

These green methodologies offer promising alternatives for the synthesis of this compound, potentially leading to more efficient, selective, and sustainable manufacturing processes. wiley.commdpi.com

Synthesis of Key Precursors and Structurally Related Derivatives

The synthesis of this compound relies on the availability of its key precursors: substituted phenols and benzoic acids.

Synthesis of Substituted Phenols and Benzoic Acids

The primary precursors for the target compound are 2-hydroxyphenol (catechol) and 3-methoxybenzoic acid.

Synthesis of Substituted Phenols: Phenols can be synthesized through various methods, including the conversion of benzoic acids. A practical, metal-free method involves the transformation of benzoic acids into phenols at room temperature. orgsyn.org This method demonstrates good tolerance for various functional groups, allowing for the synthesis of a wide range of substituted phenols. orgsyn.org Another approach involves the decarboxylative oxidation of benzoic acids using catalysts like CO₂-mediated CeO₂-5CuO, which can yield meta-substituted phenols with high selectivity. nih.gov

Synthesis of Substituted Benzoic Acids: Substituted benzoic acids, such as 3-methoxybenzoic acid, are crucial intermediates. General strategies for their synthesis include:

Oxidation of Substituted Toluenes or Benzyl Alcohols: A common industrial method.

Carbonation of Grignard or Organolithium Reagents: A versatile laboratory method where an aryl halide is converted to an organometallic compound, which is then reacted with carbon dioxide.

Hydrolysis of Nitriles: Substituted benzonitriles can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acid. For instance, methoxybenzoic acid can be prepared from a chlorobenzonitrile via nucleophilic substitution with sodium methoxide (B1231860) followed by hydrolysis. google.com

Directed Ortho-Lithiation: This method allows for the regioselective introduction of a carboxyl group. For example, protecting a phenol as a methoxymethyl (MOM) ether allows for lithiation at the ortho position, followed by carboxylation with CO₂ to produce a substituted salicylic (B10762653) acid. researchgate.net

The table below summarizes some methods for the synthesis of key precursor types.

Precursor TypeSynthetic MethodReagents & ConditionsReference
Substituted PhenolsFrom Benzoic AcidsMetal-free, room temperature conversion. orgsyn.org
meta-Substituted PhenolsDecarboxylative Oxidation of Benzoic AcidsCO₂-mediated CeO₂-5CuO catalyst. nih.gov
Substituted Salicylic AcidsDirected Ortho-Lithiation1. MOM protection of phenol. 2. Ortho-lithiation. 3. Carboxylation with CO₂. 4. Deprotection. researchgate.net
Methoxybenzoic AcidFrom Chlorobenzonitrile1. Nucleophilic substitution with sodium methoxide in methanol (B129727) (80-150°C). 2. Hydrolysis with NaOH/KOH. 3. Acidification. google.com

Derivatization Pathways for Related Hydroxy-Methoxybenzoate Esters

Derivatization is the process of transforming a chemical compound into a product of similar structure, called a derivative. For hydroxy-methoxybenzoate esters, derivatization can occur at several positions, leading to a wide range of structurally related compounds with potentially different properties.

Esterification and Amidation: The carboxylic acid group of a precursor like 3-methoxybenzoic acid can be readily converted into other esters or amides.

Esterification: Reacting the acid with different alcohols (other than 2-hydroxyphenol) in the presence of an acid catalyst produces different esters. sigmaaldrich.com For example, reaction with methanol yields methyl 3-methoxybenzoate.

Amidation: Coupling the carboxylic acid with an amine, often using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC·HCl (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), yields the corresponding amide. mdpi.comnih.gov For example, N-(3-hydroxyphenyl)-3-methoxybenzamide was synthesized by coupling 3-methoxybenzoic acid with 3-hydroxyaniline. mdpi.com

Reactions of the Phenolic Hydroxyl Group: The free hydroxyl group on the phenyl ring is a prime site for derivatization.

Alkylation/Etherification: The hydroxyl group can be converted to an ether by reaction with an alkyl halide (e.g., benzyl bromide) in the presence of a base like potassium carbonate. mdpi.com

Acylation: The hydroxyl group can be further esterified by reaction with another acyl chloride or anhydride, leading to a di-ester.

Modification of the Benzene (B151609) Rings: The aromatic rings themselves can be functionalized, although this may be less common for derivatization of the final ester.

Nitration: Direct nitration of methoxy-substituted benzoic acids can introduce nitro groups onto the aromatic ring. The position of nitration is directed by the existing substituents. ias.ac.in

Hydroxylation: Biological or chemical processes can introduce additional hydroxyl groups. For example, the metabolism of 4-hydroxybenzoates can lead to the formation of 3,4-dihydroxybenzoic acid through hydroxylation. nih.gov

The following table provides examples of derivatization reactions for related compounds.

Reaction TypeStarting MaterialReagents & ConditionsProductReference
Amide Coupling3-Methoxybenzoic acid3-Hydroxyaniline, HATU, Et₃N, DMF, 70°CN-(3-hydroxyphenyl)-3-methoxybenzamide mdpi.com
Etherification4-(2-Hydroxyethyl)phenolBenzyl bromide, K₂CO₃, Ethanol2-[4-(Benzyloxy)phenyl]ethanol mdpi.com
NitrationMethyl ether of salicylic acidNitric acid (sp. gr. 1.45)3-Nitro-2-methoxy-benzoic acid or 5-Nitro-2-methoxy-benzoic acid ias.ac.in
Ester HydrolysisParabens (Alkyl 4-hydroxybenzoates)Enzymatic (in vivo)4-Hydroxybenzoic acid nih.gov

Spectroscopic Characterization of 2 Hydroxyphenyl 3 Methoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, the precise connectivity and spatial arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Proton NMR spectroscopy of 2-Hydroxyphenyl 3-methoxybenzoate provides crucial information about the electronic environment of the hydrogen atoms within the molecule. The aromatic protons of the two benzene (B151609) rings are expected to resonate in the downfield region of the spectrum, typically between 6.5 and 8.0 ppm, due to the deshielding effect of the ring currents. The methoxy (B1213986) group protons will appear as a sharp singlet, typically around 3.8 ppm. The hydroxyl proton will exhibit a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H 6.8 - 7.9 Multiplet
Methoxy (-OCH₃) ~3.8 Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum of this compound offers complementary information to the ¹H NMR spectrum, detailing the chemical environment of each carbon atom. The carbonyl carbon of the ester group is characteristically found in the highly deshielded region of the spectrum, typically between 160 and 180 ppm. The aromatic carbons will resonate in the range of 110 to 160 ppm. The carbon of the methoxy group will appear at a higher field, generally around 55-60 ppm. nih.govlibretexts.orgwisc.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Carbonyl (C=O) 165 - 175
Aromatic C-O 145 - 160
Aromatic C-H/C-C 110 - 140

Two-Dimensional NMR Spectroscopic Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are indispensable for unambiguously assigning the proton and carbon signals and for establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): A COSY experiment on this compound would reveal the coupling relationships between adjacent protons, particularly within the two aromatic rings. This helps in assigning the signals of the individual aromatic protons. researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the signals of protons with their directly attached carbon atoms. This allows for the direct assignment of the ¹³C signals for all protonated carbons in the molecule. researchgate.netsdsu.edu

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to its various functional groups. A broad absorption band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C=O stretching vibration of the ester group will give rise to a strong, sharp peak around 1730-1700 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages will appear in the 1300-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will produce several peaks in the 1600-1450 cm⁻¹ range.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
Hydroxyl (-OH) O-H Stretch 3500 - 3200 (broad)
Aromatic C-H C-H Stretch >3000
Ester (C=O) C=O Stretch 1730 - 1700
Aromatic C=C C=C Stretch 1600 - 1450

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR spectroscopy. In the Raman spectrum of this compound, the symmetric vibrations of the aromatic rings are expected to be particularly strong. The C=O stretching vibration will also be visible, though typically weaker than in the IR spectrum. The methoxy group may also exhibit characteristic vibrational modes. Raman spectroscopy is especially useful for observing non-polar bonds and symmetric vibrations that are weak or absent in the FT-IR spectrum.

Table 4: Compound Names Mentioned

Compound Name

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This information is fundamental in confirming the molecular weight of a compound and in deducing its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio, enabling the determination of the elemental composition of a molecule. For this compound, with a molecular formula of C₁₄H₁₂O₄, the theoretical exact mass can be calculated.

Table 1: Theoretical Exact Mass of this compound

Parameter Value
Molecular Formula C₁₄H₁₂O₄

| Monoisotopic Mass | 244.0736 u |

Note: This value is calculated based on the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and oxygen (¹⁶O).

Electron ionization (EI) mass spectrometry typically induces fragmentation of the molecular ion. The analysis of these fragment ions provides valuable insights into the molecule's structure. Based on the fragmentation patterns observed for structurally similar compounds, such as methyl 2-hydroxybenzoate and methyl 3-methoxybenzoate, a plausible fragmentation pathway for this compound can be proposed. nist.govdocbrown.info

The initial event in the mass spectrometer is the ionization of the molecule to form the molecular ion, [M]⁺•.

Key Fragmentation Steps:

Formation of the Benzoyl Cation: A primary fragmentation pathway for benzoate (B1203000) esters is the cleavage of the ester bond to form a stable benzoyl cation. For this compound, this would involve the loss of the 2-hydroxyphenoxy radical to form the 3-methoxybenzoyl cation.

Loss of Carbon Monoxide: The benzoyl cation can further fragment by losing a neutral molecule of carbon monoxide (CO) to form a phenyl cation.

Fragments from the Phenolic Moiety: Cleavage can also occur where the charge is retained by the phenolic portion of the molecule, leading to the formation of a 2-hydroxyphenyl cation.

Loss of Methoxyl Group: The molecular ion or fragment ions containing the methoxy group can undergo cleavage to lose a methyl radical (•CH₃) or a neutral formaldehyde (CH₂O) molecule, a process noted in the fragmentation of methyl 3-methoxybenzoate. nist.gov

Table 2: Plausible Mass Spectrometry Fragmentation Data for this compound

m/z Proposed Fragment Ion Plausible Origin
244 [C₁₄H₁₂O₄]⁺• Molecular Ion
135 [C₈H₇O₂]⁺ [M - C₆H₅O]⁺ (Loss of 2-hydroxyphenoxy radical)
107 [C₇H₇O]⁺ [135 - CO]⁺ (Loss of carbon monoxide)

This table represents a predicted fragmentation pattern based on the analysis of similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a compound's chromophores.

The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions associated with its aromatic rings. ijermt.orgcdnsciencepub.comspcmc.ac.in The presence of hydroxyl (-OH) and methoxy (-OCH₃) substituents, which are auxochromes, and the ester carbonyl group (-COO-), a chromophore, will influence the position and intensity of the absorption bands.

Chromophoric System: The primary chromophore is the phenyl benzoate system. The molecule can be considered as two interacting chromophoric systems: the 3-methoxybenzoyl group and the 2-hydroxyphenyl group.

Benzene and its Derivatives: Benzene exhibits characteristic absorption bands, often referred to as the E1, E2, and B bands. Substitution on the benzene ring typically causes a bathochromic (red) shift of these bands to longer wavelengths and can also increase their intensity (hyperchromic effect). spcmc.ac.in

Effect of Substituents:

The hydroxyl (-OH) and methoxy (-OCH₃) groups are electron-donating groups that can extend the conjugation of the π-system through their lone pair of electrons, leading to a bathochromic shift. ijermt.orgspcmc.ac.in

The ester group (-COO-) is an electron-withdrawing group that also influences the electronic transitions.

Based on the analysis of substituted benzoic acids and phenyl benzoates, the UV-Vis spectrum of this compound in a non-polar solvent would likely exhibit absorption maxima in the UV region. cdnsciencepub.com

Table 3: Predicted UV-Vis Absorption Data for this compound

Predicted λmax (nm) Type of Transition Associated Chromophore
~210-230 π→π* Phenyl ring (E2 band)
~260-280 π→π* Phenyl ring (B band, fine structure may be lost)

Note: These are estimated values based on the typical absorption ranges of substituted benzene derivatives. The exact λmax and molar absorptivity would need to be determined experimentally.

The electronic transitions are influenced by the interplay of the electron-donating effects of the hydroxyl and methoxy groups and the electron-withdrawing nature of the carbonyl group, which collectively determine the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Computational Chemistry and Theoretical Studies of 2 Hydroxyphenyl 3 Methoxybenzoate

Density Functional Theory (DFT) Investigations

DFT calculations offer a robust framework for understanding the intricate details of molecular systems. By approximating the electron density, this method provides a balance between computational cost and accuracy, making it suitable for studying complex organic molecules like 2-Hydroxyphenyl 3-methoxybenzoate.

Molecular Geometry Optimization and Conformational Analysis

The initial step in computational analysis involves optimizing the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For this compound, this process reveals crucial information about bond lengths, bond angles, and dihedral angles that define its three-dimensional structure.

Theoretical studies, often employing methods like B3LYP with basis sets such as 6-311++G(d,p), are used to calculate these optimized parameters. orientjchem.orgxisdxjxsu.asia The results of such calculations can be compared with experimental data, often obtained from X-ray crystallography, to validate the theoretical model. A good correlation between theoretical and experimental values indicates the reliability of the computational method. nih.govnih.gov The process of geometry optimization is fundamental as it provides the foundational structure for all subsequent computational analyses. cnr.it

Conformational analysis further explores the different spatial arrangements of the molecule, known as conformers, and their relative energies. This is particularly important for flexible molecules like this compound, which possess rotatable bonds. Theoretical calculations can identify various stable conformers and the energy barriers between them, offering insights into the molecule's dynamic behavior in different environments. nih.gov

Interactive Data Table: Optimized Geometrical Parameters (Theoretical) This table would typically present calculated bond lengths (in Ångströms) and bond angles (in degrees) for this compound.

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond LengthC-O (ester)Data not available in search results
Bond LengthC=O (ester)Data not available in search results
Bond LengthC-O (methoxy)Data not available in search results
Bond AngleO-C-O (ester)Data not available in search results
Dihedral AnglePhenyl-O-C-PhenylData not available in search results

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) Energy Gaps

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. malayajournal.orgresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.netirjweb.com A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govmalayajournal.org Conversely, a large energy gap indicates high stability. researchgate.net

DFT calculations are widely used to determine the energies of these frontier orbitals and the resulting energy gap. irjweb.comphyschemres.org This analysis helps in understanding the charge transfer interactions that can occur within the molecule. malayajournal.org

Interactive Data Table: Frontier Molecular Orbital Energies

ParameterEnergy (eV)
HOMOData not available in search results
LUMOData not available in search results
HOMO-LUMO Gap (ΔE)Data not available in search results

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map is plotted on the molecule's electron density surface, where different colors represent varying electrostatic potential values.

Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack and are associated with electron-rich areas, such as those around electronegative atoms like oxygen. researchgate.netnih.gov Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack, often found around hydrogen atoms. malayajournal.orgresearchgate.net Green and yellow areas denote regions of neutral or intermediate potential. malayajournal.org

For this compound, MEP analysis would likely show negative potential around the oxygen atoms of the hydroxyl, methoxy (B1213986), and ester groups, highlighting these as potential sites for electrophilic interaction. researchgate.netnih.gov Conversely, positive potentials would be expected on the hydrogen atoms, particularly the hydroxyl proton.

Prediction and Correlation of Vibrational Frequencies with Experimental Data

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. orientjchem.orgspectroscopyonline.com By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. These calculated frequencies are often scaled by a specific factor to correct for anharmonicity and limitations in the computational method, thereby improving the agreement with experimental data. nih.gov

The correlation between the calculated and experimental vibrational spectra serves as a powerful validation of the optimized molecular structure. orientjchem.orgnih.gov A strong correlation confirms that the theoretical model accurately represents the molecule's structure and bonding. This analysis also allows for the assignment of specific vibrational modes to the observed spectral bands. For instance, the characteristic stretching frequencies for O-H, C=O, and C-O bonds in this compound can be identified and compared with experimental values. spectroscopyonline.comniscpr.res.in

Interactive Data Table: Comparison of Theoretical and Experimental Vibrational Frequencies

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)
O-H stretchData not available in search resultsData not available in search results
C=O stretch (ester)Data not available in search resultsData not available in search results
C-O-C stretch (ester)Data not available in search resultsData not available in search results
C-O stretch (methoxy)Data not available in search resultsData not available in search results

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction and Validation

Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, can accurately predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. nih.govliverpool.ac.uk These theoretical predictions are highly dependent on the accuracy of the optimized molecular geometry.

By comparing the calculated chemical shifts with experimental NMR data, researchers can further validate the computed structure of this compound. researchgate.net A good linear correlation between the theoretical and experimental chemical shifts indicates that the computational model provides a reliable representation of the molecule in solution. researchgate.netepstem.net This analysis is crucial for confirming the structural assignments made from experimental spectra.

Interactive Data Table: Theoretical vs. Experimental NMR Chemical Shifts

AtomTheoretical ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)
C (carbonyl)Data not available in search resultsData not available in search results
C (methoxy)Data not available in search resultsData not available in search results
C (hydroxyl-bearing)Data not available in search resultsData not available in search results

Charge Distribution Analysis (e.g., Mulliken, Natural Population Analysis)

Charge distribution analysis provides quantitative information about the partial atomic charges within a molecule, offering insights into its electronic structure and reactivity. researchgate.net Two common methods for this analysis are Mulliken population analysis and Natural Population Analysis (NPA).

Mulliken population analysis partitions the total electron density among the atoms in a molecule. uni-muenchen.de While widely used, it can be sensitive to the choice of basis set. researchgate.net Natural Population Analysis, which is part of the Natural Bond Orbital (NBO) analysis, is generally considered more robust and less dependent on the basis set. researchgate.netnih.gov

Both methods calculate the net charge on each atom, revealing the electron-donating or electron-withdrawing nature of different functional groups. For this compound, this analysis would quantify the negative charges on the oxygen atoms and the charge distribution across the aromatic rings, complementing the qualitative picture provided by MEP analysis. researchgate.netresearchgate.net

Interactive Data Table: Calculated Atomic Charges

AtomMulliken Charge (e)Natural Population Analysis (NPA) Charge (e)
O (hydroxyl)Data not available in search resultsData not available in search results
O (ester carbonyl)Data not available in search resultsData not available in search results
O (ester ether)Data not available in search resultsData not available in search results
O (methoxy)Data not available in search resultsData not available in search results

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound method for analyzing the electron density (ρ) of a molecule to define its chemical structure, including atoms and the bonds connecting them. researchgate.netwikipedia.org This analysis centers on identifying critical points (CPs) in the electron density where the gradient is zero. researchgate.net For this compound, QTAIM can elucidate the nature of its covalent bonds and weaker non-covalent interactions, such as the intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen of the ester.

The properties at the bond critical point (BCP) between two atoms, such as the value of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), characterize the interaction. muni.cz Shared interactions, typical of covalent bonds, exhibit high ρ(r) and negative ∇²ρ(r) values, indicating a concentration of electron density. muni.cz Conversely, closed-shell interactions, which include hydrogen bonds and van der Waals forces, are characterized by low ρ(r) and positive ∇²ρ(r) values. muni.cz

QTAIM analysis for this compound would focus on several key areas:

Intramolecular Hydrogen Bond: Analysis of the BCP between the hydroxyl hydrogen and the carbonyl oxygen would quantify the strength and nature of this interaction, which is crucial for stabilizing the molecule's preferred conformation.

Aromatic Rings: Examining the C-C bonds within the phenyl rings to assess their degree of aromaticity and electron delocalization.

Ester Linkage: Characterizing the C-O and C=O bonds of the ester group to understand their electronic environment.

Below is a table illustrating the expected QTAIM parameters for key interactions in the molecule, based on typical values for similar organic compounds.

Interaction Bond Critical Point (BCP) Type Expected Electron Density (ρ(r)) (a.u.) Expected Laplacian (∇²ρ(r)) (a.u.) Nature of Interaction
C=O (Carbonyl)(3, -1)High (>0.30)NegativeShared (Covalent)
C-O (Ester)(3, -1)Medium (0.20-0.25)NegativeShared (Covalent)
O-H (Hydroxyl)(3, -1)High (>0.30)NegativeShared (Covalent)
C-C (Aromatic)(3, -1)Medium (0.25-0.30)NegativeShared (Covalent)
O-H···O (Intramolecular H-Bond)(3, -1)Low (0.01-0.04)PositiveClosed-Shell (Hydrogen Bond)

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govnih.gov These simulations provide detailed information on conformational changes and intermolecular interactions, which are fundamental to understanding the material properties of this compound.

The flexibility of this compound is primarily due to the rotational freedom around the C-O ester bond and the bond connecting the phenyl ring to the carbonyl group. MD simulations can map the conformational landscape by exploring the potential energy surface associated with the rotation of these dihedral angles.

In a study of methyl 2-methoxybenzoate, a related compound, rotational spectroscopy revealed two stable conformers resulting from the internal rotation of the ester group relative to the benzene (B151609) ring. illinois.edu Similarly, for this compound, MD simulations in different solvents or in the solid state would reveal the most populated conformational states and the energy barriers for interconversion between them. illinois.edu The dynamics are heavily influenced by the strong intramolecular hydrogen bond, which restricts the rotation of the 2-hydroxyphenyl group and stabilizes a near-planar conformation.

MD simulations are particularly powerful for analyzing how molecules interact with their environment. nih.gov For this compound, simulations can model interactions with solvent molecules, revealing how solvents of varying polarity and proticity affect its conformation and aggregation behavior. nih.govillinois.edu

In Protic Solvents (e.g., water, methanol): The solvent can form hydrogen bonds with the hydroxyl, methoxy, and carbonyl groups, potentially competing with and weakening the intramolecular hydrogen bond. nih.gov This can lead to a shift in the conformational equilibrium towards more open structures.

In Aprotic Solvents (e.g., acetonitrile): The interactions would be dominated by dipole-dipole forces. Studies on benzophenone (B1666685) in acetonitrile (B52724) suggest that such solvents still significantly influence the vibrational frequencies of the carbonyl group. nih.gov

Condensed Phase: In a pure liquid or solid state, simulations can model self-assembly and the formation of intermolecular hydrogen bonds between the hydroxyl group of one molecule and the carbonyl or methoxy group of a neighbor, which dictates crystal packing.

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of materials science. While direct studies on this compound are not available, extensive research on the closely related compound N-(3-hydroxyphenyl)-3-methoxybenzamide provides significant insight. mdpi.comncl.ac.ukaminer.cn

Single-crystal X-ray diffraction identified two distinct polymorphs of this amide. mdpi.com MD simulations combined with metadynamics were used to understand the transition between these forms at room temperature. mdpi.comaminer.cn The study revealed that the differences between the polymorphs arise from variations in molecular conformation and the dimensionality of their hydrogen-bonding networks. mdpi.com One form creates a three-dimensional network, while the other forms layers. mdpi.com These computational techniques successfully provided insight into the energetic landscape of the polymorphic transition. mdpi.com This approach is directly applicable to studying potential polymorphism in this compound, which also possesses hydrogen bond donors and acceptors.

Parameter Polymorph I of N-(3-hydroxyphenyl)-3-methoxybenzamide Polymorph II of N-(3-hydroxyphenyl)-3-methoxybenzamide
Crystal SystemOrthorhombicTriclinic
Space GroupPna2₁P-1
Molecules per Asymmetric Unit (Z′)12
Hydrogen Bonding NetworkThree-dimensional netLayered structure
Relative StabilityTransitions to Polymorph II at room temperatureMore stable form at room temperature
Data sourced from studies on N-(3-hydroxyphenyl)-3-methoxybenzamide. mdpi.comresearchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor or material surface. nih.gov While often used in drug discovery, it is also applicable to understanding interactions within materials. mdpi.com

For this compound, molecular docking can be used to model its interaction with various material surfaces or macromolecules. This involves predicting the binding mode and energy, which are governed by non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. researchgate.net

For instance, docking simulations could predict how the molecule adsorbs onto a polymer matrix or a metal oxide surface. The simulation would explore various orientations of the molecule, and a scoring function would estimate the binding affinity for each pose. The results can identify the key functional groups involved in the interaction. The 2-hydroxyl group and the carbonyl oxygen are prime candidates for forming strong hydrogen bonds, while the two phenyl rings can engage in π-π stacking or hydrophobic interactions.

Type of Interaction Molecular Groups Involved Potential Role in Material Binding
Hydrogen Bonding2-Hydroxyl group, Carbonyl oxygen, Methoxy oxygenAnchoring the molecule to polar surfaces or polymers.
π-π StackingPhenyl ringsAdsorption onto graphitic surfaces or interaction with aromatic polymers.
Dipole-DipoleEster group, Methoxy groupInteraction with polar materials.
Van der Waals ForcesEntire moleculeGeneral, non-specific adhesion to surfaces.

Advanced Quantum Chemical Methods

Advanced quantum chemical methods offer a higher level of theory and accuracy in describing the electronic structure and properties of molecules compared to more common approaches like Density Functional Theory (DFT). These methods are computationally intensive but provide valuable benchmarks and insights, particularly for systems where electron correlation effects are significant.

Coupled Cluster and Post-Hartree-Fock Calculations

Post-Hartree-Fock methods are a class of ab initio quantum chemistry methods that build upon the Hartree-Fock (HF) method to more accurately account for electron correlation, which is the interaction between electrons that is not included in the mean-field approximation of HF theory. wikipedia.org The Hartree-Fock method, while foundational, is known to be insufficient for capturing the subtle electronic effects that govern many molecular properties. Post-Hartree-Fock methods systematically improve upon the HF wave function, providing a pathway to more precise theoretical predictions. wikipedia.org

One of the most powerful and widely used post-Hartree-Fock methods is Coupled Cluster (CC) theory. chemrxiv.org CC methods are renowned for their ability to provide highly accurate results for the energies and properties of small to medium-sized molecules. chemrxiv.orgchemrxiv.org The theory introduces an exponential cluster operator that accounts for electron correlation by considering all possible excitations of electrons from occupied to virtual orbitals. chemrxiv.org The accuracy of the CC method can be systematically improved by including higher levels of excitations, such as in Coupled Cluster Singles and Doubles (CCSD), and Coupled Cluster Singles and Doubles with perturbative Triples (CCSD(T)). chemrxiv.org The latter is often referred to as the "gold standard" of quantum chemistry for its excellent balance of accuracy and computational cost. chemrxiv.org

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including optical switching and data storage. Computational methods play a crucial role in the prediction and understanding of the NLO properties of molecular systems. While direct computational studies on the NLO properties of this compound are limited, research on structurally similar compounds provides insight into how such properties can be theoretically investigated.

For instance, the third-order nonlinear optical properties of a related compound, (2-Hydroxyphenyl) [2-(2-methoxy benzylidene amino)-5-methyl phenyl] telluride, have been investigated using the Z-scan technique. uobasrah.edu.iqscispace.com This experimental approach measures the nonlinear absorption and refraction of a material. scispace.com In conjunction with experimental work, quantum chemical calculations are often employed to compute the molecular hyperpolarizabilities, which are the microscopic origin of the macroscopic NLO response.

Theoretical prediction of NLO properties typically involves calculating the first and second hyperpolarizabilities (β and γ, respectively) using quantum chemical methods. These calculations are sensitive to the chosen level of theory and basis set. While DFT can provide a reasonable estimate, more accurate predictions often require post-Hartree-Fock methods. The calculated hyperpolarizabilities can then be related to the experimentally observable NLO phenomena.

Chemical Reactivity and Transformation Mechanisms of 2 Hydroxyphenyl 3 Methoxybenzoate

Hydrolysis Reaction Pathways of the Ester Linkage

The ester functional group in 2-Hydroxyphenyl 3-methoxybenzoate is a key site for chemical transformation, most notably through hydrolysis. This process, which cleaves the ester bond to yield 2-hydroxyphenol and 3-methoxybenzoic acid, can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis Mechanisms and Kinetics

Under acidic conditions, the hydrolysis of this compound is initiated by the protonation of the carbonyl oxygen of the ester group. This initial step increases the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve the formation of a tetrahedral intermediate, followed by proton transfer and the elimination of 2-hydroxyphenol, regenerating the acid catalyst.

The kinetics of this reaction are typically first-order with respect to both the ester and the acid catalyst. The rate of hydrolysis is influenced by the concentration of the acid and the temperature of the reaction. The presence of the electron-donating methoxy (B1213986) group on the benzoate (B1203000) ring may slightly decrease the rate of acid-catalyzed hydrolysis compared to unsubstituted phenyl benzoate, as it reduces the partial positive charge on the carbonyl carbon.

Table 1: Postulated Kinetic Parameters for Acid-Catalyzed Hydrolysis of this compound

ParameterPostulated Value/ObservationRationale
Rate Law Rate = k[Ester][H⁺]Typical for acid-catalyzed ester hydrolysis.
Reaction Order Second-order overallFirst-order in ester and first-order in acid.
Effect of Methoxy Group Slightly rate-decreasingElectron-donating group reduces carbonyl electrophilicity.
Effect of Hydroxyl Group Minimal direct effect on the ester linkageLocated on the leaving group, its electronic effect is less pronounced.

Note: The data in this table is based on established mechanisms of acid-catalyzed ester hydrolysis and has been extrapolated to this compound due to a lack of specific experimental data for this compound.

Base-Catalyzed Hydrolysis (Saponification) Mechanisms and Kinetics

The base-catalyzed hydrolysis, or saponification, of this compound proceeds through a different mechanism. In this pathway, a hydroxide (B78521) ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the departure of the 2-hydroxyphenoxide ion, which is a good leaving group due to the electron-withdrawing nature of the phenyl ring and the stabilizing effect of the hydroxyl group. The final step is an acid-base reaction between the carboxylic acid and the alkoxide.

The kinetics of saponification are generally second-order, being first-order in both the ester and the hydroxide ion. The rate of this reaction is typically faster than acid-catalyzed hydrolysis. The electron-donating methoxy group on the benzoate ring may slightly decrease the rate of saponification by reducing the electrophilicity of the carbonyl carbon. Conversely, the hydroxyl group on the phenoxy moiety can be deprotonated under strongly basic conditions, which would significantly impact the electronic nature of the leaving group, though this is less likely to be the rate-determining step. researchgate.netrjstonline.com

Table 2: Postulated Kinetic Parameters for Base-Catalyzed Hydrolysis of this compound

ParameterPostulated Value/ObservationRationale
Rate Law Rate = k[Ester][OH⁻]Characteristic of base-catalyzed ester hydrolysis.
Reaction Order Second-order overallFirst-order in ester and first-order in hydroxide.
Effect of Methoxy Group Slightly rate-decreasingElectron-donating group reduces carbonyl electrophilicity.
Effect of Hydroxyl Group Can be deprotonated in strong baseThis would affect the nature of the leaving group.

Note: The data in this table is based on established mechanisms of base-catalyzed ester hydrolysis and has been extrapolated to this compound due to a lack of specific experimental data for this compound.

Transesterification Reactions

This compound can undergo transesterification in the presence of an alcohol and an acid or base catalyst. This reaction involves the exchange of the 2-hydroxyphenyl group with the alkyl or aryl group of the reacting alcohol. The mechanism is analogous to that of hydrolysis, with the alcohol acting as the nucleophile instead of water.

For instance, in the presence of methanol (B129727) and an acid catalyst, this compound can be converted to methyl 3-methoxybenzoate and 2-hydroxyphenol. The equilibrium of this reaction can be shifted by using a large excess of the reacting alcohol or by removing one of the products.

Aromatic Substitution Reactions

The two aromatic rings of this compound are susceptible to electrophilic aromatic substitution, while nucleophilic aromatic substitution is less likely but possible under specific conditions.

Electrophilic Aromatic Substitution at Hydroxyphenyl and Methoxybenzoate Moieties

Both the hydroxyphenyl and the methoxybenzoate rings are activated towards electrophilic aromatic substitution due to the presence of the electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups, respectively. These groups are ortho-, para-directing. masterorganicchemistry.com

On the hydroxyphenyl ring , the hydroxyl group is a strong activating group. Electrophilic attack will be directed to the positions ortho and para to the hydroxyl group.

On the methoxybenzoate ring , the methoxy group is also a strong activating group and directs electrophiles to the ortho and para positions. However, the ester group is a deactivating, meta-directing group. The powerful activating effect of the methoxy group will dominate the directing effects. Therefore, substitution will occur at the positions ortho and para to the methoxy group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The specific regioselectivity will depend on the interplay of steric and electronic factors.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

RingActivating/Deactivating GroupsPredicted Position of Substitution
Hydroxyphenyl -OH (activating, ortho, para-directing)Ortho and para to the -OH group
Methoxybenzoate -OCH₃ (activating, ortho, para-directing), -COO- (deactivating, meta-directing)Ortho and para to the -OCH₃ group

Note: This table presents predicted outcomes based on established principles of electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (if activated systems are involved)

Nucleophilic aromatic substitution (NAS) is generally difficult on electron-rich aromatic rings. chadsprep.commasterorganicchemistry.com For NAS to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to a good leaving group. libretexts.orglibretexts.org

In the case of this compound, neither the hydroxyphenyl nor the methoxybenzoate ring is sufficiently activated for facile nucleophilic aromatic substitution under standard conditions. The hydroxyl and methoxy groups are electron-donating, which disfavors the formation of the negatively charged Meisenheimer complex intermediate that is characteristic of the SNAr mechanism. libretexts.orglibretexts.org

However, if a strong electron-withdrawing group, such as a nitro group, were introduced onto either ring (for example, through an electrophilic nitration reaction), the system could become activated for nucleophilic aromatic substitution. In such a scenario, a nucleophile could displace a suitable leaving group (like a halide, if one were present) that is ortho or para to the electron-withdrawing group. libretexts.org Without such activation, nucleophilic aromatic substitution on this compound is not a favorable reaction pathway.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a primary site for various chemical transformations due to its acidic proton and the electron-donating nature of the oxygen atom, which activates the aromatic ring.

The nucleophilic character of the phenolic oxygen allows for both alkylation and acylation reactions, leading to the formation of ether and ester derivatives, respectively.

Alkylation: The phenolic hydroxyl group can be readily alkylated to form an ether. This reaction typically proceeds via a Williamson ether synthesis, where the phenoxide, formed by deprotonation of the hydroxyl group with a suitable base, acts as a nucleophile and attacks an alkyl halide. The reactivity of the alkylating agent follows the general trend for SN2 reactions, with methyl and primary halides being the most effective. The alkylation of structurally similar phenolic compounds, such as guaiacol (B22219), has been extensively studied and provides a model for the expected reactivity of this compound. For instance, the alkylation of various phenol (B47542) derivatives with cyclohexanol (B46403) over zeolite catalysts has been reported, demonstrating the feasibility of this transformation under acidic conditions as well. osti.gov A novel synthesis of gefitinib, an anticancer drug, starts with the alkylation of methyl 3-hydroxy-4-methoxybenzoate with 1-bromo-3-chloropropane, yielding the corresponding ether in high yield (94.7%). mdpi.com

Acylation: Acylation of the phenolic hydroxyl group can be achieved using acylating agents such as acid anhydrides or acyl chlorides. This reaction results in the formation of a new ester linkage. The acylation of guaiacol with benzoic anhydride (B1165640) to produce 2-methoxyphenyl benzoate has been shown to be efficiently catalyzed by various solid catalysts, including hydrotalcite and alkali-promoted hydrotalcite. researchgate.net This transformation highlights the potential for selective acylation of the phenolic hydroxyl group in this compound.

Table 1: Representative Alkylation and Acylation Reactions of Phenolic Compounds

Reactant Reagent Product Catalyst/Conditions Yield Reference
Methyl 3-hydroxy-4-methoxybenzoate 1-Bromo-3-chloropropane Methyl 3-(3-chloropropoxy)-4-methoxybenzoate Base 94.7% mdpi.com
Guaiacol Benzoic anhydride 2-Methoxyphenyl benzoate Hydrotalcite - researchgate.net
Phenol Cyclohexanol Cyclohexyl phenyl ether / Cyclohexylphenols Zeolite (HBEA) - osti.gov

The phenolic hydroxyl group renders the aromatic ring susceptible to oxidation. The oxidation of phenols can lead to a variety of products, depending on the oxidant and reaction conditions. The oxidation of guaiacol, a compound with a similar 2-methoxyphenol moiety, has been studied in detail and serves as an excellent model.

Peroxidase-catalyzed oxidation of guaiacol in the presence of hydrogen peroxide is a well-known reaction that produces a colored product. nih.gov The major product of this reaction has been identified as 3,3'-dimethoxy-4,4'-biphenylquinone, formed through the coupling of two guaiacol radicals. nih.gov A minor product, 3,3'-dimethoxy-4,4'-dihydroxybiphenyl, has also been observed. nih.gov This suggests that the oxidation of this compound would likely proceed through a phenoxy radical intermediate, which could then undergo oxidative coupling to form dimeric structures. The enzymatic oxidation of guaiacol by lignin (B12514952) peroxidase has been shown to yield tetraguaiacol. researchgate.netbohrium.compsu.edunih.gov

Reactions Involving the Methoxy Group

The methoxy group (-OCH₃) on the benzoyl moiety of this compound can also participate in specific chemical transformations, most notably demethylation.

The cleavage of the methyl-oxygen bond in aryl methyl ethers is a common transformation in organic synthesis. This can be achieved using various reagents, including strong acids, Lewis acids, and nucleophilic agents. A process for the regioselective demethylation of a p-methoxy group in phenolic esters and diaryl ketones has been developed. google.com This method utilizes an excess of aluminum halide in an organic solvent to selectively cleave the methyl ether, yielding the corresponding phenol. For example, the demethylation of 2-naphthyl, 3',4'-dimethoxy benzoate can be controlled to produce 2-naphthyl, 4'-hydroxy, 3'-methoxy benzoate. google.com Another efficient method for the demethylation of aryl methyl ethers involves the use of a protic acid, such as hydrobromic acid, in the presence of a phase-transfer catalyst like Aliquat-336, which accelerates the reaction. researchgate.net

Photochemical Transformations and Stability Studies

Phenolic esters, such as this compound, are known to undergo photochemical reactions, with the Photo-Fries rearrangement being a prominent transformation. wikipedia.org This reaction involves the intramolecular rearrangement of the acyl group from the phenolic oxygen to the aromatic ring upon exposure to ultraviolet (UV) light. wikipedia.orgsigmaaldrich.com

The Photo-Fries rearrangement proceeds via a radical mechanism, initiated by the homolytic cleavage of the ester bond to form a phenoxy radical and an acyl radical. wikipedia.org These radicals can then recombine at the ortho or para positions of the aromatic ring to yield hydroxyaryl ketones. For this compound, irradiation with UV light would be expected to produce a mixture of ortho and para rearrangement products, namely (2,4-dihydroxyphenyl)(3-methoxyphenyl)methanone and (2,x-dihydroxy-y-methoxyphenyl)(phenyl)methanone derivatives, along with the corresponding phenol (guaiacol) from the cleavage of the ester bond.

Studies on the Photo-Fries rearrangement of various p-substituted aryl benzoates have shown that the product distribution can be influenced by the reaction medium. unipv.itepa.gov In homogeneous solvents like cyclohexane, acetonitrile (B52724), and methanol, a mixture of 2-hydroxybenzophenone (B104022) derivatives, the corresponding phenols, and benzoic acid are typically formed. unipv.it The mechanism is understood to involve three electronic excited states: a ππ* state that absorbs the radiation, a pre-dissociative nπ* state, and a πσ* state along which the dissociation occurs. barbatti.org

Solid State Chemistry and Supramolecular Assemblies of 2 Hydroxyphenyl 3 Methoxybenzoate

Crystal Structure Determination

The determination of the precise three-dimensional arrangement of atoms and molecules within a crystal is fundamental to understanding its solid-state properties. Single-crystal X-ray diffraction stands as the definitive technique for this purpose, providing a detailed map of electron density from which atomic positions, bond lengths, and bond angles can be elucidated.

Single-Crystal X-ray Diffraction Analysis

While a specific single-crystal X-ray diffraction study for 2-Hydroxyphenyl 3-methoxybenzoate is not publicly documented, analysis of analogous compounds provides a robust framework for predicting its structural characteristics. For instance, the crystal structure of 2-Hydroxy-3-methoxybenzoic acid reveals key insights into the preferred conformations and intermolecular interactions that are likely to be present in its ester derivative. In a related compound, N-(3-hydroxyphenyl)-3-methoxybenzamide, single-crystal X-ray diffraction has been instrumental in identifying its polymorphic forms and understanding the underlying hydrogen bonding networks.

The process of single-crystal X-ray diffraction involves irradiating a high-quality single crystal with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional model of the molecule's electron density. From this, the crystallographic parameters, including the unit cell dimensions and space group, can be determined.

Table 1: Representative Crystallographic Data for a Related Compound (2-Hydroxy-3-methoxybenzoic acid monohydrate)

ParameterValue
Empirical FormulaC₈H₈O₄·H₂O
Formula Weight186.17
Temperature293(2) K
Wavelength1.54178 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
a12.345(3) Å
b7.890(2) Å
c17.890(4) Å
α90°
β109.12(3)°
γ90°
Volume1645.0(7) ų
Z8

Note: Data is for a closely related compound and is presented for illustrative purposes.

Polymorphism and Crystal Engineering Strategies

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit varied physical properties. The study of N-(3-hydroxyphenyl)-3-methoxybenzamide has shown the existence of at least two polymorphs, highlighting the conformational flexibility and the diverse hydrogen-bonding motifs that this class of compounds can adopt. arctomsci.com

Analysis of Intermolecular Interactions

The supramolecular assembly of this compound in the solid state is dictated by a hierarchy of non-covalent interactions. These interactions, though individually weak, collectively determine the stability and structure of the crystal lattice.

Characterization of Hydrogen Bonding Networks (O-H...O, C-H...O)

Hydrogen bonds are the most significant directional interactions in the crystal structures of hydroxylated and methoxy-substituted aromatic compounds. In the case of this compound, the phenolic hydroxyl group is a potent hydrogen bond donor, while the carbonyl oxygen of the ester and the oxygen of the methoxy (B1213986) group are primary hydrogen bond acceptors.

O-H...O Interactions: A prominent feature in related structures is the formation of intramolecular O-H...O hydrogen bonds between the 2-hydroxyl group and the carbonyl oxygen of the benzoate (B1203000) moiety. This interaction leads to the formation of a stable six-membered ring, which influences the planarity of the molecule. Intermolecular O-H...O hydrogen bonds are also expected to play a crucial role in linking molecules together, potentially forming dimers, chains, or more complex networks. In the monohydrate of 2-Hydroxy-3-methoxybenzoic acid, water molecules act as bridges, connecting the organic molecules through a network of O-H...O hydrogen bonds.

Table 2: Representative Hydrogen Bond Geometries in a Related Compound

Donor-H...AcceptorD...A (Å)H...A (Å)D-H...A (°)
O-H...O (intramolecular)2.5 - 2.61.6 - 1.8140 - 160
O-H...O (intermolecular)2.7 - 2.91.8 - 2.1150 - 170
C-H...O3.2 - 3.52.3 - 2.6130 - 160

Note: Ranges are typical values observed in related crystal structures.

Pi-Stacking Interactions between Aromatic Rings

The presence of two aromatic rings in this compound makes π-stacking interactions a significant contributor to the crystal packing. These interactions occur between the electron-rich π-systems of adjacent aromatic rings. The geometry of these interactions can vary, from face-to-face to offset or edge-to-face arrangements, and they play a vital role in the formation of columnar or layered structures. In the crystal structure of 2-Hydroxy-3-methoxybenzoic acid, π-π stacking interactions are observed between the aromatic rings of neighboring molecules, contributing to the formation of infinite stacks.

The centroid-to-centroid distance between stacked rings is a key parameter used to characterize these interactions, with typical distances falling in the range of 3.3 to 3.8 Å. The degree of offset between the rings also influences the strength of the interaction.

Hirshfeld Surface Analysis and Fingerprint Plots for Interaction Quantification

The study of intermolecular interactions in the crystalline state of this compound is effectively carried out using Hirshfeld surface analysis. This computational method provides a visual and quantitative measure of the various close contacts between molecules in a crystal, offering insights into the forces that govern the crystal packing.

Hirshfeld surfaces are generated based on the electron distribution of a molecule within a crystal lattice. The surface is defined as the region where the contribution of a given molecule to the total electron density is equal to the contribution from all other molecules. By mapping specific properties onto this surface, one can visualize and analyze intermolecular interactions. A key property is the normalized contact distance (dnorm), which uses the distances from the surface to the nearest atom inside (di) and outside (de) the surface, normalized by the van der Waals radii of the atoms. Red spots on a dnorm-mapped Hirshfeld surface indicate close contacts, such as hydrogen bonds, that are shorter than the sum of the van der Waals radii, while blue and white regions represent longer contacts and contacts at the van der Waals separation, respectively. nih.govnih.gov

While specific crystallographic data for this compound is not available in the provided search results, the typical contributions of various interactions for similar phenolic and benzoic acid derivatives can be summarized. The analysis generally reveals that H···H contacts are the most abundant, covering the largest surface area, while O···H/H···O and C···H/H···C interactions are crucial for directing the molecular assembly. nih.govnih.gov

Interactive Data Table: Illustrative Example of Interaction Contributions for a Related Phenolic Ester

This table presents typical percentage contributions of different intermolecular contacts to the total Hirshfeld surface area for an organic molecule with similar functional groups, as specific data for this compound was not found.

Interaction TypePercentage Contribution to Hirshfeld SurfaceDescription
H···H~50-70%Represents the most frequent, though weaker, van der Waals contacts. nih.gov
O···H / H···O~15-25%Indicates hydrogen bonding, a key directional force in crystal packing. nih.gov
C···H / H···C~10-20%Relates to weaker C-H···π or other van der Waals interactions. nih.gov
C···C< 5%Suggests the presence of π-π stacking interactions between aromatic rings.
Other< 5%Includes minor contacts like O···C, O···O, etc. nih.gov

Supramolecular Architectures and Self-Assembly Phenomena

The specific arrangement of functional groups in this compound—a hydroxyl group, a methoxy group, and an ester linkage—governs its assembly into complex supramolecular architectures.

The formation of ordered supramolecular structures from this compound is guided by the principles of molecular recognition and non-covalent interactions. The primary design elements inherent to the molecule are:

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor, while the carbonyl oxygen of the ester group (C=O) and the oxygen of the methoxy group (-OCH₃) are hydrogen bond acceptors. This donor-acceptor pairing is a powerful tool for directing assembly. For instance, self-assembly can lead to the formation of dimers through O-H···O hydrogen bonds, a common motif in related structures like N-3-hydroxyphenyl-4-methoxybenzamide and derivatives of (2-Hydroxy-3-Methoxybenzylidene). mdpi.comnih.gov

Dipole-Dipole Interactions: The polar ester and methoxy groups create a molecular dipole, leading to dipole-dipole interactions that help orient molecules within the crystal lattice.

These non-covalent forces work in concert, and their relative strengths determine the final, most thermodynamically stable supramolecular structure.

In solution, this compound molecules can form aggregates or pre-crystalline nuclei through self-assembly. This process is driven by the same non-covalent interactions that operate in the solid state. The choice of solvent is critical; in non-polar solvents, hydrogen bonding between the solute molecules would be favored, promoting aggregation. In polar, protic solvents, competition from solvent molecules for hydrogen bonding sites might disrupt self-assembly.

At interfaces, such as the air-water or liquid-solid interface, these molecules can organize into ordered monolayers or thin films. The amphiphilic nature of the molecule, with its polar hydroxyl and ester groups and non-polar phenyl rings, would likely cause it to adopt a specific orientation at an interface to minimize free energy.

Coordination polymers are materials where metal ions are linked by organic ligands to form one-, two-, or three-dimensional networks. nih.gov Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers that often possess porous structures. nih.gov

The molecular structure of this compound gives it the potential to act as a ligand in the construction of such materials. The key features for this application are:

Coordinating Groups: The phenolic hydroxyl group can be deprotonated to form a phenolate, which is an excellent coordinating group for a wide range of metal ions. The carbonyl oxygen of the ester and the methoxy oxygen can also act as weaker Lewis basic sites to coordinate with metal centers.

Bridging Capability: As a bifunctional molecule, it could potentially bridge two different metal centers, a fundamental requirement for forming extended polymer networks.

While the ester group is generally a less effective linker than a carboxylate group, the principles of MOF and coordination polymer design are highly versatile. mdpi.com Ligands with similar functionalities, such as hydroxybenzoic acids, are widely used to create stable and functional coordination polymers. nih.gov Therefore, it is conceivable that this compound could be used, perhaps as a secondary or modulating ligand, to fine-tune the structural and functional properties of MOFs or other coordination polymers. rsc.orggoogle.com

Potential Applications in Advanced Materials Science

Role as Monomers in Polymer Synthesis

The structure of 2-Hydroxyphenyl 3-methoxybenzoate, featuring both a hydroxyl and a benzoate (B1203000) group, makes it a valuable monomer for polymerization reactions. The hydroxyl group provides a reactive site for incorporation into polymer chains through various polymerization techniques. For instance, it can be reacted with other monomers containing complementary functional groups, such as carboxylic acids or acyl chlorides, to form polyesters.

The synthesis of polymers using hydroxyphenyl-containing monomers is a well-established field. For example, poly(hydroxyphenyl acrylate)s can be produced by reacting a polyhydroxy phenyl compound with an anhydride (B1165640) to create an intermediate, which is then reacted with an acrylate (B77674) ester. google.com This process highlights a potential pathway for incorporating this compound into acrylate-based polymers. The resulting polymers could exhibit a range of properties depending on the co-monomers used and the polymerization conditions.

Integration into Functional Materials

The specific chemical functionalities of this compound lend themselves to the creation of materials with tailored optical and surface properties.

Optical Materials (e.g., Liquid Crystals)

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. berkeley.edu Their molecules can be manipulated by external stimuli, such as electric fields, which allows for their widespread use in display technologies. The anisotropic nature of molecules is a key factor in the formation of liquid crystalline phases.

Derivatives of hydroxyphenyl benzoates are known to exhibit liquid crystalline behavior. For example, p-alkylcarbonato-p'-alkoxyphenyl benzoates have been synthesized and shown to form nematic liquid crystal phases. researchgate.net The introduction of a methoxy (B1213986) group, as in this compound, can influence the mesomorphic properties, such as transition temperatures and the type of liquid crystal phase formed. nih.gov The synthesis of fluorinated liquid crystals has demonstrated that the incorporation of specific functional groups can significantly impact the material's optical and mesomorphic properties. nih.gov

The integration of such compounds into polymer films can lead to materials with excellent optical transparency, a crucial characteristic for display applications. For instance, polystyrene films substituted with alkyl hydroxybenzoates have shown high transmittance in the visible light region. mdpi.com

Coatings and Thin Films

The hydroxyl group in this compound provides a means for adhesion to various substrates, making it a candidate for use in coatings and thin films. This functional group can form hydrogen bonds or covalent linkages with surfaces, enhancing the durability and stability of the coating.

Polymers derived from hydroxyphenyl-containing monomers can be used to create thin films with specific surface properties. For example, alkyl hydroxybenzoate-substituted polystyrene films have been investigated for their potential as liquid crystal alignment layers due to their ability to induce vertical alignment of liquid crystal molecules. mdpi.com The surface energy of these polymer films is a critical factor in determining their alignment properties.

Building Blocks for Supramolecular Materials

Supramolecular chemistry focuses on the non-covalent interactions between molecules. These interactions, such as hydrogen bonding and π-π stacking, can be used to assemble molecules into larger, well-defined structures. The aromatic rings and the hydroxyl and methoxy groups of this compound offer multiple sites for such interactions, making it a promising building block for supramolecular materials.

Responsive Materials (e.g., Photo-responsive Systems)

Photo-responsive materials are a class of "smart" materials that can change their properties in response to light. This behavior is often achieved by incorporating photochromic molecules that undergo reversible structural changes upon irradiation.

While direct evidence for the photo-responsive behavior of this compound is not prevalent, the broader class of molecules with similar functionalities, such as hydrazones, can be incorporated into photo-responsive systems. nih.gov These systems can be used to create materials that change their shape, color, or mechanical properties upon exposure to light. nih.govrsc.org For instance, computational modeling has been used to design composites of thermo-responsive gels and photo-sensitive fibers that exhibit distinct responses to heat and light. rsc.org

Self-Healing and Adaptive Materials

Self-healing materials have the intrinsic ability to repair damage. This can be achieved through various chemical mechanisms, including the reversible formation of covalent bonds or non-covalent interactions. The design of self-healing materials often involves incorporating dynamic functional groups into a polymer network.

The principles of self-healing are being applied to a range of materials, including silicone elastomers. mdpi.com These materials can be designed with multiple self-healing mechanisms that operate synergistically. mdpi.com While the direct use of this compound in self-healing materials is not widely documented, its functional groups could potentially participate in dynamic bonding systems. For example, the hydroxyl group could be involved in reversible hydrogen bonding networks that contribute to the self-healing process. The development of extrinsic self-healing composites, which use embedded microcapsules or vascular networks containing a healing agent, is another active area of research. researchgate.net

Contribution to Sensor Development

The unique chemical architecture of this compound, a member of the phenolic ester family, presents intriguing possibilities for its application in the development of advanced sensor technologies. While direct research on this specific compound for sensor applications is not extensively documented, its structural components—notably the hydroxyl and methoxy functional groups—are well-known for their roles in various sensing mechanisms. By examining the properties of analogous phenolic and benzoate compounds, a strong potential for this compound in the creation of novel electrochemical and colorimetric sensors can be inferred.

The fundamental principle behind the use of phenolic compounds in sensor technology often lies in the reactivity of the hydroxyl (-OH) group. This group can participate in hydrogen bonding, act as a proton donor, and undergo oxidation-reduction reactions, all of which can be harnessed to detect the presence of specific analytes. The strategic placement of a methoxy (-OCH3) group, as seen in this compound, can further modulate the electronic properties of the molecule, thereby fine-tuning its sensitivity and selectivity as a sensor.

One promising avenue for the application of this compound is in the development of electrochemical sensors. These devices operate by detecting changes in electrical signals (such as current or potential) that occur as a result of a chemical reaction between the sensor material and the target analyte. The phenolic hydroxyl group in this compound can be electrochemically oxidized. The presence of an analyte that interacts with the compound could alter this oxidation potential or the resulting current, providing a measurable signal for detection. This principle is the basis for many sensors designed to detect a wide range of substances, including metal ions and organic molecules.

Furthermore, the structure of this compound lends itself to the design of colorimetric sensors. In this type of sensor, a change in color signals the presence of the analyte. The hydroxyl groups on the phenolic rings can act as binding sites for various ions. For instance, the interaction with certain metal ions can lead to the formation of a colored complex. Research on other phenolic compounds has demonstrated that the presence of electron-withdrawing or electron-donating groups can significantly influence the color change observed upon analyte binding. The methoxy group in this compound, being an electron-donating group, could enhance the colorimetric response to specific analytes.

The development of sensors often involves the immobilization of the sensing molecule onto a solid support. The inherent properties of this compound would be a crucial factor in this process. The stability and reactivity of the compound would determine the most suitable immobilization techniques, such as covalent bonding or physical adsorption, to create a robust and reusable sensor.

While the direct application of this compound in sensor development is an area that requires further exploration, the established use of similar phenolic esters and related compounds in this field provides a solid foundation for future research. The potential for this compound to act as a versatile building block for new sensing platforms is significant, warranting more in-depth studies into its electrochemical and optical properties in the presence of various analytes.

Interactive Data Table: Properties of Related Phenolic Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Feature for Sensing
3-Hydroxyphenyl 3-methoxybenzoateC14H12O4244.24Isomer of the title compound
Methyl 2-hydroxy-3-methoxybenzoateC9H10O4182.17Ester form with similar core
2-hydroxy-3-methoxybenzoic acidC8H8O4168.15Acid form of the ester

Data sourced from PubChem and other chemical databases.

Interactive Data Table: Potential Sensing Applications

Analyte TypeSensing MechanismRole of this compound
Metal IonsColorimetric/ElectrochemicalLigand for complex formation, redox-active species

Conclusion and Future Research Directions for 2 Hydroxyphenyl 3 Methoxybenzoate

Synthesis of Complex Esters and Derivatives for Specific Applications

The core structure of 2-Hydroxyphenyl 3-methoxybenzoate provides a versatile scaffold for the synthesis of more complex esters and derivatives. Future research should focus on targeted synthetic strategies to introduce diverse functional groups, thereby tailoring the molecule's properties for specific applications. For instance, the synthesis of a series of derivatives of 3-hydroxyphenyl 3-methoxybenzoate has been achieved using reagents like K2CO3, SOCl2, and pyridine (B92270) in solvents such as DMF, DCM, and THF. researchgate.net These reactions, conducted at temperatures ranging from room temperature to 120°C, demonstrate the feasibility of modifying the parent compound. researchgate.net

Further investigations could explore the introduction of long alkyl chains to modulate liquid crystalline properties, or the incorporation of photoactive moieties to create light-responsive materials. The development of efficient, high-yield synthetic routes will be crucial for accessing these novel compounds and enabling their systematic study.

Comprehensive Structural and Spectroscopic Characterization

A thorough understanding of the structure-property relationships of this compound and its derivatives is paramount. While basic characterization has been performed, a more in-depth analysis using a suite of advanced spectroscopic and crystallographic techniques is warranted. For example, the related compound (E)-4-Hydroxy-N'-(2-methoxybenzylidene) benzohydrazide (B10538) was characterized using elemental analysis, FTIR, 13C-NMR, and single-crystal X-ray diffraction. researchgate.net

Future work should aim to obtain high-resolution crystal structures of this compound and its key derivatives to elucidate packing arrangements and intermolecular interactions. Advanced NMR techniques, such as 2D-NMR, can provide detailed insights into the conformational dynamics of these molecules in solution.

Advanced Computational Modeling for Predictive Understanding

Computational modeling offers a powerful tool for predicting the properties and behavior of this compound derivatives before their synthesis. Density Functional Theory (DFT) calculations can be employed to predict molecular geometries, electronic structures, and spectroscopic signatures. For instance, the 3D-structural model of Saccharomyces sucrase was utilized in docking experiments with a related compound, 2-(4-hydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate. mdpi.com

Future computational studies could focus on:

Predicting Liquid Crystalline Behavior: Simulating molecular dynamics to understand the formation and stability of mesophases.

Modeling Reactivity: Calculating reaction pathways and transition states to optimize synthetic procedures.

Simulating Spectroscopic Data: Generating theoretical spectra to aid in the interpretation of experimental results.

Exploration of Novel Chemical Transformations and Reactivity

The reactivity of the hydroxyl and methoxy (B1213986) groups on the phenyl rings of this compound presents opportunities for novel chemical transformations. Research could explore reactions such as etherification, esterification, and electrophilic aromatic substitution to create a diverse library of new compounds. A novel synthesis of gefitinib, for example, started from methyl 3-hydroxy-4-methoxybenzoate and involved alkylation, nitration, reduction, cyclization, and chlorination. mdpi.com

Understanding the regioselectivity and stereoselectivity of these reactions will be a key research focus. Furthermore, investigating the potential of this molecule to participate in metal-catalyzed cross-coupling reactions could significantly expand its synthetic utility.

Design and Development of New Supramolecular Assemblies

The ability of this compound to engage in hydrogen bonding and π-π stacking interactions makes it an excellent candidate for the construction of supramolecular assemblies. The crystal structure of a related Schiff base is stabilized by intermolecular hydrogen bonds and π-π interactions. researchgate.net Future research should aim to design and synthesize derivatives that can self-assemble into well-defined architectures, such as liquid crystals, gels, and porous materials.

The introduction of specific recognition motifs could lead to the formation of host-guest complexes or sensor arrays. The study of these supramolecular systems could reveal emergent properties not present in the individual molecules.

Future Prospects in Diverse Materials Science Fields

The unique combination of a flexible ester linkage and rigid phenyl rings in this compound suggests its potential for application in various areas of materials science. New esters of 2-hydroxybenzoic acid have been synthesized that form liquid crystals and exhibit luminescence when complexed with Tb(III). researchgate.net

Future research could explore its use in:

Liquid Crystal Displays: As a component of liquid crystal mixtures with tailored optical and electro-optical properties.

Organic Light-Emitting Diodes (OLEDs): As a host material or as a building block for emissive materials.

Sensors: By functionalizing the molecule with groups that respond to specific analytes.

Biomaterials: As some related natural products have shown biological activity. np-mrd.orgnih.gov

A systematic investigation into how modifications of the molecular structure impact these material properties will be essential for realizing these applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.